molecular formula C9H18O5 B15178362 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol CAS No. 93982-41-3

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol

Cat. No.: B15178362
CAS No.: 93982-41-3
M. Wt: 206.24 g/mol
InChI Key: WZNPFTFNSFSTNM-UHFFFAOYSA-N
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Description

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol is a glycerol derivative featuring a propane-1,2-diol backbone with a substituted propoxy chain at the C3 position. The substituent includes an allyl ether (OCH₂CH=CH₂) and a hydroxyl group on the propoxy chain, resulting in the formula C₉H₁₆O₅ (molecular weight: 204.22 g/mol). Synthesis likely involves glycidol alkylation or epoxide ring-opening reactions, as seen in related diols .

Properties

CAS No.

93982-41-3

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-hydroxy-3-prop-2-enoxypropoxy)propane-1,2-diol

InChI

InChI=1S/C9H18O5/c1-2-4-14-9(12)3-5-13-7-8(11)6-10/h2,8-12H,1,3-7H2

InChI Key

WZNPFTFNSFSTNM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(CCOCC(CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol typically involves the reaction of allyl alcohol with glycidol. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction. The reaction can be represented as follows:

Allyl alcohol+GlycidolBaseThis compound\text{Allyl alcohol} + \text{Glycidol} \xrightarrow{\text{Base}} \text{this compound} Allyl alcohol+GlycidolBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The allyloxy group can be reduced to form saturated alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals due to its solubility and reactivity.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Toxicity vs. Utility : While 3-MCPD is hazardous, allyloxy and heterocyclic diols exhibit safer profiles, enabling diverse applications .
  • Natural vs. Synthetic : Natural diols (e.g., from Schisandra) are prized for bioactivity, whereas synthetic variants offer tailored properties for industrial use .

Q & A

Q. What are the established synthesis methods for 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving allyl ether intermediates and glycerol derivatives. Key steps include controlled etherification under alkaline conditions. Optimization involves adjusting temperature (40–60°C), catalyst concentration (e.g., NaOH or KOH), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate formation. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of allyl groups .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH), allyl (-CH₂CH=CH₂), and ether (-O-) groups. For example, allyl protons appear as a triplet near δ 5.8–6.1 ppm, while hydroxyls may show broad signals at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS-DART) : Confirm molecular ion [M+H]⁺ at m/z 193.1 (calculated for C₉H₁₆O₅) and fragmentation patterns to validate substituents .
  • FT-IR : Identify O-H (3200–3600 cm⁻¹), C-O-C (1100–1250 cm⁻¹), and C=C (1640 cm⁻¹) stretches .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct reactions in fume hoods to avoid inhalation of volatile by-products.
  • Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference ¹H/¹³C NMR shifts with structurally analogous diols (e.g., 3-(p-tolyloxy)propane-1,2-diol, where allyl vs. aryl substituents alter chemical shifts) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Isotopic Labeling : Introduce deuterated solvents (e.g., D₂O) to confirm exchangeable hydroxyl protons .

Q. What strategies are effective in minimizing by-products during synthesis?

  • Methodological Answer :
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target diol from oligomers or unreacted intermediates.
  • Reaction Stoichiometry : Maintain a 1:1 molar ratio of glycerol derivatives to allyl halides to prevent di- or tri-substitution.
  • Kinetic Control : Lower reaction temperatures (≤50°C) to favor mono-etherification over polymerization .

Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • pH Stability : Test degradation via HPLC under acidic (pH 2–4) and basic (pH 9–12) conditions. Allyl ethers are prone to hydrolysis in strong acids; neutral buffers (pH 7) are recommended for long-term storage .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Avoid reflux temperatures exceeding 100°C during synthesis .

Q. What role does this diol play in the synthesis of bio-based polymers, and how can its reactivity be modified?

  • Methodological Answer :
  • Polymer Applications : The diol serves as a monomer in polyurethanes or polyesters. Its allyl group enables post-polymerization modifications (e.g., thiol-ene click chemistry) for crosslinking .
  • Reactivity Tuning : Introduce methoxy or hydroxyl groups at specific positions to alter hydrophilicity. For example, substituting allyl with methoxy groups (as in 3-(4-methoxyphenoxy)propane-1,2-diol) enhances water solubility .

Q. Can computational modeling predict the compound's behavior in novel solvent systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation free energy in polar aprotic solvents (e.g., DMSO, THF) to predict solubility.
  • DFT Calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., hydroxyl vs. allyl groups) for catalytic reactions .

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